1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₃₂O₁₁ and its molecular weight is 700.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Galabiosyl Donors : This compound is used in the synthesis of galabiosyl donors, which are important in the synthesis of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).
Reactivity Studies : It is involved in studies comparing reactivity positions in sucrose derivatives, which is crucial for understanding complex carbohydrate reactions (Hough & Mufti, 1973).
Affinity Chromatography : This compound plays a role in the synthesis of ligands for affinity chromatography, specifically for isolating human serum amyloid P protein (Ziegler, Eckhardt, Strayle, & Herzog, 1992).
Structural Studies and Synthesis : Its derivatives are used in structural studies and synthesis of various carbohydrate compounds, contributing to our understanding of carbohydrate chemistry (Levy, Flowers, & Sharon, 1967).
Synthesis of 4-Thio-D-Galactofuranose : It is used in the synthesis of thio-D-galactofuranose and derivatives, which have applications in developing new carbohydrate-based molecules (Varela, Cicero, & Lederkremer, 1989).
Oligosaccharide Synthesis : This compound is used as an intermediate in the synthesis of oligosaccharides, which are important for understanding biological processes and drug development (Slife, Nashed, & Anderson, 1981).
Synthesis of Benzoylated Aldohexoses : Its derivatives are used in the synthesis and nuclear magnetic resonance studies of benzoylated aldohexoses, contributing to analytical chemistry (D'Accorso, Thiel, & Schüller, 1983).
Mechanism of Action
Target of Action
The primary target of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH is an enzyme that catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, a critical step in glycolysis . This enzyme exerts metabolic flux control during aerobic glycolysis and is therefore an attractive therapeutic target for diseases like cancer and autoimmune diseases .
Mode of Action
This compound is extensively utilized for the glycosylation processes . It interacts with its target, GAPDH, by inhibiting its activity
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting the activity of GAPDH . This inhibition disrupts the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, thereby affecting the downstream processes of glycolysis .
Pharmacokinetics
It’s worth noting that the compound is soluble in chloroform , which may influence its absorption and distribution in the body.
Result of Action
By inhibiting GAPDH, this compound disrupts the glycolysis pathway . This disruption can have significant effects on cells, particularly those that rely heavily on glycolysis for energy production, such as cancer cells . Therefore, the compound could potentially be used in the treatment of diseases related to glycosylation abnormalities like cancer and Alzheimer’s disease .
Properties
IUPAC Name |
[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-OOHBYFQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.